molecular formula C17H17N5OS B2753980 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2097922-26-2

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2753980
CAS RN: 2097922-26-2
M. Wt: 339.42
InChI Key: KZPHIZRVODAQMD-UHFFFAOYSA-N
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Description

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that contains several different functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, a phenyl ring, and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The triazole ring is generally quite stable, but can participate in various reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the triazole moiety can interact with various proteins via hydrogen bonding . This interaction can lead to changes in the protein’s function, potentially explaining the compound’s biological activity.

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, and various metabolic processes .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, can be affected by various factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Given the range of biological activities associated with similar compounds, the effects could include changes in cell proliferation, inflammation, and various metabolic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other compounds, can influence the compound’s interactions with its targets .

Safety and Hazards

Without specific information, it’s difficult to provide a detailed safety profile for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-5-2-1-3-6-13)21-10-4-7-14(21)11-22-18-8-9-19-22/h1-3,5-6,8-9,12,14H,4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPHIZRVODAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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